molecular formula C15H24N4O2S B2405286 4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2-(thiomorpholine-4-carbonyl)morpholine CAS No. 2415510-43-7

4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B2405286
CAS No.: 2415510-43-7
M. Wt: 324.44
InChI Key: QQEKWCGYJRSPLW-UHFFFAOYSA-N
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Description

4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a unique combination of pyrazole, morpholine, and thiomorpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The goal is to achieve consistent product quality while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2-(thiomorpholine-4-carbonyl)morpholine lies in its combination of pyrazole, morpholine, and thiomorpholine groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

[4-[2-(4-methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-13-10-16-19(11-13)3-2-17-4-7-21-14(12-17)15(20)18-5-8-22-9-6-18/h10-11,14H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEKWCGYJRSPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCN2CCOC(C2)C(=O)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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